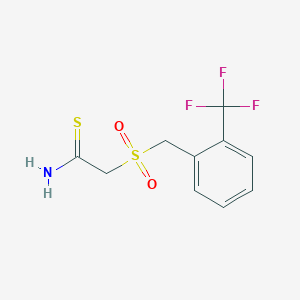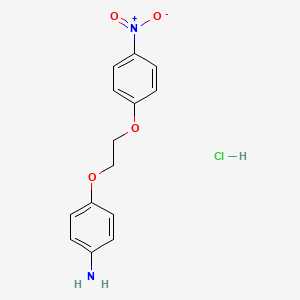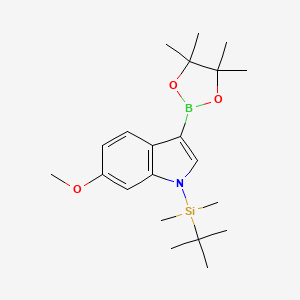![molecular formula C20H22O2Si B13352228 [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol is a complex organic compound that features a methoxynaphthalene moiety attached to a dimethylsilyl group, which is further connected to a phenylmethanol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol typically involves multiple steps. One common method includes the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the reaction of 1-bromo-4-methoxynaphthalene with a suitable organometallic reagent, such as n-butyllithium, to form the corresponding naphthyl lithium intermediate.
Coupling with Dimethylchlorosilane: The naphthyl lithium intermediate is then reacted with dimethylchlorosilane to form the dimethylsilyl-substituted naphthalene.
Attachment to Phenylmethanol: Finally, the dimethylsilyl-substituted naphthalene is coupled with phenylmethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxynaphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are the substituted derivatives of the methoxynaphthalene moiety.
科学的研究の応用
[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Used in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol involves its interaction with specific molecular targets and pathways. The methoxynaphthalene moiety can interact with aromatic receptors, while the dimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate various biological and chemical processes.
類似化合物との比較
Similar Compounds
2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one: This compound features a chromenone moiety instead of the phenylmethanol structure.
N-(2-((2-Methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: This compound has an ethynyl linkage and a sulfonamide group, differing from the dimethylsilyl and methanol groups.
Uniqueness
The uniqueness of [2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol lies in its combination of the methoxynaphthalene moiety with the dimethylsilyl and phenylmethanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
[2-[(4-methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2Si/c1-22-18-12-13-20(17-10-6-5-9-16(17)18)23(2,3)19-11-7-4-8-15(19)14-21/h4-13,21H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIBNRHKCFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)[Si](C)(C)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)

![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)

![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)



![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)
